3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide 3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 862830-20-4
VCID: VC11863496
InChI: InChI=1S/C26H24N2O6/c1-31-20-11-7-5-9-18(20)27-26(30)25-24(17-8-4-6-10-19(17)34-25)28-23(29)15-16-12-13-21(32-2)22(14-16)33-3/h4-14H,15H2,1-3H3,(H,27,30)(H,28,29)
SMILES: COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC
Molecular Formula: C26H24N2O6
Molecular Weight: 460.5 g/mol

3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.: 862830-20-4

Cat. No.: VC11863496

Molecular Formula: C26H24N2O6

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide - 862830-20-4

Specification

CAS No. 862830-20-4
Molecular Formula C26H24N2O6
Molecular Weight 460.5 g/mol
IUPAC Name 3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C26H24N2O6/c1-31-20-11-7-5-9-18(20)27-26(30)25-24(17-8-4-6-10-19(17)34-25)28-23(29)15-16-12-13-21(32-2)22(14-16)33-3/h4-14H,15H2,1-3H3,(H,27,30)(H,28,29)
Standard InChI Key RXLREXFLJFTAFI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is defined by a benzofuran scaffold (a fused bicyclic system of benzene and furan) substituted at the C3 position with an acetamido group and at the C2 position with a carboxamide moiety. The acetamido side chain incorporates a 3,4-dimethoxyphenyl group, while the carboxamide is linked to a 2-methoxyphenyl substituent.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₄N₂O₆
Molecular Weight460.5 g/mol
IUPAC Name3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC
logP3.68 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area61.3 Ų

The compound’s logP value of 3.68 suggests moderate lipophilicity, aligning with its capacity to cross biological membranes. The presence of three methoxy groups (-OCH₃) enhances electron-donating effects, potentially influencing receptor binding interactions.

Hypothetical Biological Activities and Mechanisms

While direct pharmacological data for this compound remain scarce, its structural features suggest potential bioactivity:

Antimicrobial Activity

The acetamido and carboxamide functionalities are common in antimicrobial agents. Methoxy-substituted benzofurans have demonstrated activity against Gram-positive bacteria, possibly via membrane disruption .

Central Nervous System (CNS) Effects

The compound’s logP and polar surface area (61.3 Ų) suggest moderate blood-brain barrier permeability. Structural analogs of benzofuran carboxamides have shown affinity for serotonin and dopamine receptors, hinting at neuroactive potential .

Research Gaps and Future Directions

  • Pharmacological Profiling: In vitro assays against cancer cell lines (e.g., MCF-7, A549) and microbial strains are needed to validate hypothetical activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy groups and the carboxamide substituent could optimize potency and selectivity.

  • Toxicological Assessments: Acute and chronic toxicity studies in preclinical models are essential for therapeutic translation.

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